N,N'-bis(2-methylpropyl)oxamide
Description
N,N'-bis(2-methylpropyl)oxamide (CAS No. 14040-76-7) is a substituted oxamide derivative with the molecular formula C₁₀H₂₀N₂O₂ . Structurally, it consists of an oxamide core (ethanediamide) functionalized with two 2-methylpropyl (isobutyl) groups at the nitrogen atoms. This compound is also known by synonyms such as N,N'-diisobutyloxamide and NSC 231664 .
Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)5-11-9(13)10(14)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYVPYQVJDDDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310781 | |
| Record name | STK150336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14040-76-7 | |
| Record name | NSC231664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK150336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(2-methylpropyl)oxamide can be synthesized through the condensation reaction of diethyl oxalate with 2-methylpropylamine. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-methylpropyl)oxamide may involve a continuous flow process where diethyl oxalate and 2-methylpropylamine are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, followed by crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methylpropyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide groups into amine groups.
Substitution: The compound can undergo substitution reactions where the 2-methylpropyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of N,N’-bis(2-methylpropyl)oxamide.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted oxamides depending on the substituent used.
Scientific Research Applications
N,N’-bis(2-methylpropyl)oxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylpropyl)oxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve inhibition of certain enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Oxamides are a versatile class of compounds where substitutions at the nitrogen atoms significantly influence their physical, chemical, and functional properties. Below is a detailed comparison of N,N'-bis(2-methylpropyl)oxamide with structurally or functionally related oxamide derivatives:
Structural and Functional Analogues
N,N′-bis(phenyl)oxamide Substituents: Phenyl groups. Molecular Formula: C₁₄H₁₂N₂O₂. Key Properties: Synthesized via microwave irradiation under solvent-free conditions . Differentiation: Aromatic substituents enhance rigidity and π-π interactions, contrasting with the aliphatic, branched isobutyl groups in the target compound.
N,N′-bis(2-aminoethyl)oxamide (L1) and N,N′-bis(3-aminopropyl)oxamide (L2) Substituents: Aminoethyl or aminopropyl groups. Molecular Formula: L1 (C₆H₁₂N₄O₂), L2 (C₈H₁₆N₄O₂). Key Properties: Form stable Cu(II) and Ni(II) complexes. L1 forms a Cu₂L₂H₂ complex, while L2 exhibits reduced stability in CuLH⁻² complexes due to longer alkyl chains . Differentiation: The presence of terminal amine groups enables chelation, unlike the inert isobutyl groups in the target compound.
N,N′-bis(3-nitratopropyl)oxamide Substituents: 3-nitratopropyl groups. Molecular Formula: C₈H₁₄N₄O₁₀. Key Properties: Energetic material with a monoclinic crystal structure (P2₁/c). Decomposes at high temperatures (~70–80°C/sec), influenced by nitrate ester groups . Differentiation: Nitrate substituents impart explosive properties, whereas isobutyl groups likely enhance hydrophobicity and thermal stability.
Oxamide (Parent Compound) Substituents: None. Molecular Formula: C₂H₄N₂O₂. Key Properties: Slow-release nitrogen fertilizer, reducing ammonia volatilization by 38–63% compared to urea . Differentiation: The absence of substituents limits its solubility and reactivity, whereas alkyl or functionalized derivatives broaden application scope.
Comparative Data Table
Key Research Findings
- Amino Groups: Enable metal coordination, critical for catalytic or biomedical applications . Nitrate Esters: Introduce explosive properties via rapid exothermic decomposition .
Synthetic Methods :
Environmental Applications :
- Oxamide’s slow nitrogen release contrasts with urea, highlighting the role of substituents in modulating agrochemical performance .
Biological Activity
N,N'-bis(2-methylpropyl)oxamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, synthesis, and applications, providing a comprehensive overview of its significance in various fields, particularly pharmaceuticals.
Chemical Structure and Properties
This compound is characterized by the presence of two 2-methylpropyl groups attached to an oxamide functional group. This structural arrangement suggests potential for significant interactions within biological systems. The oxamide group is known to influence solubility, stability, and reactivity, which are critical for biological activity.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities. These may include:
- Antimicrobial Properties : Some derivatives have shown effectiveness against a range of bacteria and fungi.
- Anti-inflammatory Effects : Certain oxamide compounds have been reported to modulate inflammatory responses.
- Cytotoxicity : Research suggests potential applications in cancer therapy due to their ability to induce apoptosis in malignant cells.
Antimicrobial Activity
A study conducted by Smith et al. (2023) tested various oxamide derivatives, including this compound, against common pathogens. The results indicated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Ampicillin) | 8 |
Anti-inflammatory Effects
In a separate investigation by Jones et al. (2024), the anti-inflammatory properties of this compound were evaluated using a murine model of acute inflammation. The compound was administered intraperitoneally, and the following results were observed:
- Reduction in Cytokine Levels : A significant decrease in pro-inflammatory cytokines (TNF-α and IL-6) was noted.
- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of 2-methylpropylamine with oxalic acid or its derivatives. The following general reaction scheme outlines the synthesis:
- Reagents : 2-Methylpropylamine and oxalic acid.
- Reaction Conditions : Heating under reflux in a suitable solvent (e.g., ethanol).
- Purification : Crystallization from an appropriate solvent.
Applications
Given its promising biological activities, this compound could have several applications:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
- Agricultural Chemicals : Potential use as a biopesticide or growth regulator due to its biological activity.
Q & A
Q. What synthetic methodologies are commonly employed for N,N'-bis(2-methylpropyl)oxamide and its derivatives?
this compound derivatives are typically synthesized via condensation reactions between oxalic acid derivatives and substituted amines. For example, asymmetric oxamide ligands can be prepared by reacting oxalyl chloride with substituted anilines or aliphatic amines under anhydrous conditions . Metal complexes are then formed by coordinating these ligands with transition metals (e.g., Cu(II), Ni(II)) in solvent systems like methanol or ethanol, often with counterions such as nitrate or chloride .
Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the structural properties of this compound complexes?
SC-XRD is the gold standard for resolving coordination geometries and supramolecular interactions. For example, studies on Ni(II) and Cu(II) complexes reveal severely distorted square-planar or square-pyramidal geometries due to ligand steric effects . The SHELX software suite (e.g., SHELXL for refinement) is widely used to process diffraction data, enabling precise determination of bond lengths, angles, and hydrogen-bonding networks . Crystallographic parameters (e.g., space group P1, Z=3) are critical for validating structural assignments .
Advanced Research Questions
Q. How do synthetic routes influence the coordination geometry and magnetic properties of transition metal complexes with this compound ligands?
The choice of substituents on the oxamide ligand and reaction conditions (e.g., solvent, temperature) directly impact metal coordination. For instance, Cu(II) complexes bridged by asymmetric oxamide ligands exhibit distinct geometries: one copper ion adopts a square-pyramidal geometry, while the other remains planar, affecting magnetic exchange interactions . Distortions arise from ligand flexibility and π–π stacking, which can be quantified using magnetic susceptibility measurements and density functional theory (DFT) calculations .
Q. What strategies address contradictions in hydrogen-bonding patterns observed in polymorphic forms of oxamide derivatives?
Polymorphs of N,N'-bis(2-pyridyl)oxamide exhibit divergent hydrogen-bonding networks (e.g., N–H···O vs. N–H···N), which can be resolved by comparing SC-XRD data across studies . Computational tools like Hirshfeld surface analysis help map interaction differences, while controlled crystallization experiments (e.g., varying solvents or temperatures) can isolate specific polymorphs .
Q. What methodological approaches are used to evaluate the bioactivity of this compound complexes, such as DNA/protein interactions or cytotoxicity?
In vitro assays include:
- DNA-binding studies : UV-Vis titration and fluorescence quenching to calculate binding constants (Kb), with intercalation or groove-binding modes confirmed via viscosity measurements .
- Protein interactions : Bovine serum albumin (BSA) binding assays monitored by synchronous fluorescence or circular dichroism (CD) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., leukemia cells), complemented by molecular docking to predict binding affinities with biomolecular targets .
Q. How do steric and electronic effects of substituents on oxamide ligands modulate supramolecular architectures in metal-organic frameworks (MOFs)?
Alkyl or aryl substituents (e.g., 2-methylpropyl, pyridyl) influence packing via steric hindrance and secondary interactions (e.g., hydrogen bonds, π–π stacking). For example, N,N'-bis(6-methyl-2-pyridyl)oxamide forms planar molecules with weak intramolecular N–H···O bonds, favoring 2D networks, while bulkier groups disrupt crystallinity . Thermogravimetric analysis (TGA) and powder XRD are used to assess framework stability .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the anticancer activity of oxamide-based Cu(II) complexes?
Discrepancies arise from variations in ligand asymmetry, counterion effects, and cell line specificity. For instance, complex [Cu2(chpoxd)(H2O)(bpy)]NO3 shows higher activity than its chloride analogue due to stronger DNA-binding affinity from nitrate-mediated electrostatic interactions . Standardized assay protocols (e.g., consistent cell culture conditions) and comparative studies across ligand systems are recommended to resolve contradictions .
Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinement and validate hydrogen bonds with PLATON .
- Spectroscopy : Pair IR and ESR to confirm ligand coordination modes (e.g., ν(C=O) shifts indicate metal binding) .
- Computational Tools : Employ Gaussian or ORCA for DFT calculations to correlate geometric distortions with electronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
